

Structural analysis of Btk-IN-17 binding to BTK

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Compound of Interest		
Compound Name:	Btk-IN-17	
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An In-depth Technical Guide on the Structural Analysis of **Btk-IN-17** Binding to Bruton's Tyrosine Kinase (BTK)

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] **Btk-IN-17**, also known as compound 36R, is a novel, orally active, and selective covalent inhibitor of BTK.[4][5][6] This technical guide provides a comprehensive structural analysis of the binding of **Btk-IN-17** to BTK, intended for researchers, scientists, and drug development professionals.

Btk-IN-17: A Potent Covalent Inhibitor of BTK

Btk-IN-17 is a potent inhibitor of BTK with a reported IC50 value of 13.7 nM.[6] It belongs to a series of 1,4,5,6,8-pentaazaacenaphthylene scaffold-based inhibitors developed through structure-based drug design.[4][5] As a covalent inhibitor, **Btk-IN-17** forms an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[2][3] This targeted covalent approach provides high potency and prolonged duration of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Btk-IN-17**.



Parameter	Value	Reference
BTK IC50	13.7 nM	[6]
hERG IC50	8.6 μΜ	[6]
BTK Occupancy (in vivo)	79% (1 hour post-dose), 62% (24 hours post-dose)	[6]

Structural Analysis of Btk-IN-17 Binding to BTK

While a co-crystal structure of **Btk-IN-17** in complex with BTK has not been publicly disclosed, the discovery of this inhibitor was guided by structure-based drug design, indicating a thorough analysis of its binding mode through molecular modeling and docking studies.[4][5] The binding of covalent BTK inhibitors to the Cys481 residue is a well-established mechanism.[2][7]

Mechanism of Covalent Inhibition

The mechanism of action of **Btk-IN-17** involves the formation of a covalent bond with the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This cysteine is not highly conserved across the kinome, which contributes to the selectivity of covalent BTK inhibitors.[2] The formation of this irreversible bond effectively blocks the ATP binding site, thereby inhibiting the kinase activity of BTK.

Below is a diagram illustrating the logical relationship of **Btk-IN-17**'s covalent inhibition mechanism.



Mechanism of Btk-IN-17 Covalent Inhibition Btk-IN-17 BTK (Inactive Conformation) Covalent Inhibitor) Binds to Reversible Non-covalent **Complex Formation** Irreversible Covalent Bond Formation with Cys481 BTK (Inhibited) ATP Binding Site Blocked Kinase Activity Inhibited Downstream Signaling Blocked

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Caption: Mechanism of Btk-IN-17 covalent inhibition of BTK.

BTK Signaling Pathway and Inhibition by Btk-IN-17

BTK is a key mediator in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then





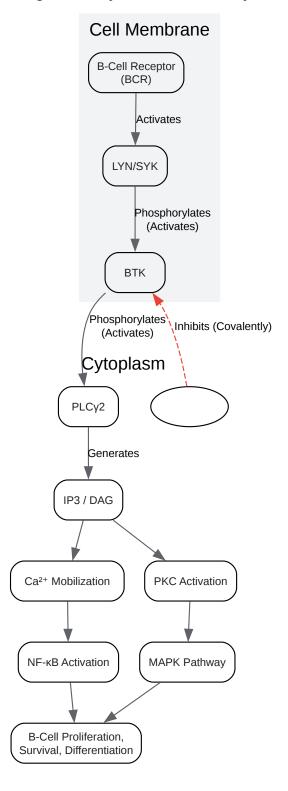


phosphorylates and activates phospholipase C gamma 2 (PLCy2), which in turn triggers downstream signaling pathways leading to B-cell proliferation, survival, and differentiation.[1][2] **Btk-IN-17**, by inhibiting BTK, effectively blocks these downstream signals.[6]

The following diagram illustrates the BTK signaling pathway and the point of inhibition by **Btk-IN-17**.

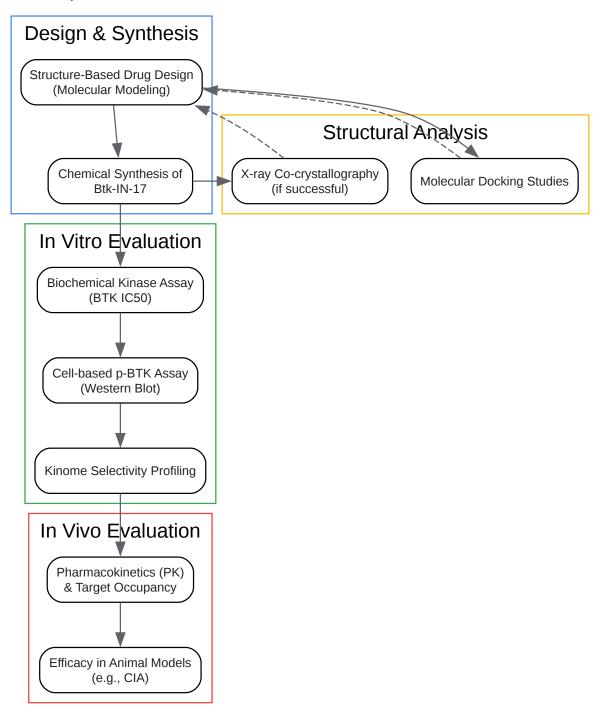


BTK Signaling Pathway and Inhibition by Btk-IN-17





Experimental Workflow for BTK Inhibitor Characterization



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